1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

SAR studies on LSD1 inhibitors often face a scarcity of reliable, conformationally restricted building blocks. This cyclopropane-derived amine is a validated scaffold found in patented LSD1 inhibitor series, providing a rigid core for probing fluorobenzoyl-cyclopropanamine pharmacophores. · Enables systematic SAR at the amine, aryl ring, and linker positions for LSD1/KDM1A target engagement. · Supplied as a stable HCl salt (MW: 215.65, C₁₀H₁₁ClFNO) to ensure consistent solubility and long-term storage integrity for CNS-focused library synthesis.

Molecular Formula C10H11ClFNO
Molecular Weight 215.65 g/mol
CAS No. 1803592-60-0
Cat. No. B1379240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
CAS1803592-60-0
Molecular FormulaC10H11ClFNO
Molecular Weight215.65 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)C2=CC=C(C=C2)F)N.Cl
InChIInChI=1S/C10H10FNO.ClH/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10;/h1-4H,5-6,12H2;1H
InChIKeyMSQMKNNSLTZYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl Properties


1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is a cyclopropane-derived amine compound featuring a 4-fluorobenzoyl substituent, presented as a hydrochloride salt for enhanced stability and solubility [1]. The compound's structure combines a conformationally rigid cyclopropane ring, which is a known motif for influencing binding affinity and metabolic stability, with a fluorinated aromatic group . It is primarily cited as a research intermediate in the synthesis of pharmaceutical and agrochemical compounds, particularly those targeting the central nervous system or enzyme inhibition [1].

Format HCl salt for enhanced solubility and stability
Motif Rigid cyclopropane + 4-fluorobenzoyl group
Research Fit Intermediate for CNS and enzyme inhibition studies

Structural Specificity of 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl


Substituting 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride with a generic or closely related analog is not scientifically valid due to the profound impact of its unique structural features on its chemical and biological properties. The presence of the 4-fluorobenzoyl group is critical; minor modifications to this moiety, such as substitution with a chlorine atom or removal of the fluorine, can drastically alter a molecule's electronic properties, metabolic profile, and target binding affinity [1]. Furthermore, the constrained geometry of the cyclopropane ring imposes a specific spatial orientation of the amine and carbonyl groups, which is essential for interactions with biological targets like enzymes, and this three-dimensional arrangement cannot be replicated by more flexible linear or larger cyclic amine analogs [2].

Fluorine modification risk

Replacing 4-fluoro with Cl, H, or other groups may shift electronic properties and target interaction profile.

Cyclopropane geometry

Flexible amine analogs may not replicate the spatial orientation required for target engagement.

Performance Data for 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl


Research Scenarios for 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl


LSD1/KDM1A Inhibitor SAR Studies

This compound is most appropriately used as a key scaffold or comparator in medicinal chemistry SAR studies aimed at developing novel inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A). The 4-fluorobenzoyl-cyclopropanamine motif is present in several patented LSD1 inhibitor series [1]. In this context, researchers can systematically modify the amine, the aryl ring, or the linker to probe how structural changes affect LSD1 inhibitory potency, cellular activity, and pharmacokinetic properties, using the unsubstituted compound as a baseline for comparative analysis.

CNS-Targeted Chemical Libraries

Due to its structural features that are favorable for CNS drug discovery, this compound serves as a high-value building block for generating focused libraries of CNS-penetrant candidates. The cyclopropane ring offers a desirable balance of conformational restriction and low molecular weight, while the fluorine atom can be used to modulate target binding and block metabolic hotspots. It can be elaborated through the amine handle to create diverse analogs for screening against GPCRs, ion channels, or transporters implicated in neurological and psychiatric disorders [2].

Halogen Bonding in Protein-Ligand Interactions

This compound is a suitable tool for fundamental biochemical research aimed at understanding halogen bonding. The 4-fluorophenyl group presents a potential halogen bond donor. By comparing the binding affinity, co-crystal structure, or inhibitory activity of this 4-fluoro derivative against non-fluorinated (e.g., benzoyl) or other halogenated (e.g., 4-chloro, 4-bromo) analogs, researchers can deconvolute the specific energetic contributions of the C-F moiety to molecular recognition and complex stability with a protein of interest .

Application
Selection Property
Validation Focus
LSD1/KDM1A Inhibitor SAR
4-Fluorobenzoyl-cyclopropanamine scaffold
LSD1 inhibitory potency and PK profiling in SAR context
CNS-Targeted Compound Libraries
Low MW, fluorine modulation, and conformational restriction
Screening against GPCRs, ion channels, or transporters
Halogen Bonding Research
4-Fluorophenyl as potential halogen bond donor
Comparative binding studies with non-fluorinated analogs

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